molecular formula C22H19FN4O B1206433 4-[2-(4-Fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine

4-[2-(4-Fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine

Cat. No. B1206433
M. Wt: 374.4 g/mol
InChI Key: OIHQWUKPJWZTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine is a member of pyrimidines.

Scientific Research Applications

1. Antibacterial Drug Development

FYL-67, a novel linezolid analogue containing a morpholinyl ring, has shown significant activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). The study of its phase I metabolism using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for the development and validation of analytical methods for the quantification of FYL-67 and its metabolites in biological samples. This research can further assist in pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

2. Dye Synthesis and Application in Textiles

The synthesis of arylazopyrazolo[1,5-a]pyrimidines, using key compounds like 3-phenyl-5,7-dioxopyrazolo[1,5-a]pyrimidine, has been applied to create arylazo dyes. These dyes have been used in coloring synthetic fibers, such as polyester and polyamide fibers, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in textile applications (Rangnekar & Puro, 2007).

3. Biological Activity Screening

The compound 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine has been synthesized and screened for various biological activities such as antibacterial, antioxidant, and anti-TB. Its significant anti-TB activity and antimicrobial properties highlight the potential medical applications of such compounds (Mamatha S.V et al., 2019).

properties

Product Name

4-[2-(4-Fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine

Molecular Formula

C22H19FN4O

Molecular Weight

374.4 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine

InChI

InChI=1S/C22H19FN4O/c23-18-8-6-17(7-9-18)20-14-21-24-19(16-4-2-1-3-5-16)15-22(27(21)25-20)26-10-12-28-13-11-26/h1-9,14-15H,10-13H2

InChI Key

OIHQWUKPJWZTQS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC3=CC(=NN32)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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